4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid
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Description
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid (DFMSA) is an organic compound with a wide range of applications in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH) and is used to study the role of endocannabinoid signaling in physiological and biochemical processes. DFMSA has also been used to study the effects of FAAH inhibition on the pharmacokinetics of drugs, as well as to study the effects of FAAH inhibition on behavior and cognition.
Scientific Research Applications
Dye Synthesis
This compound can be used in the synthesis of heteropolyfunctional reactive dyes . These dyes are synthesized by coupling tetrazotized 4,4’-methylene bis(2-carboxy aniline) with various 4-(ethylsulfurate sulfonyl)anilino cyanurated coupling components . The synthesized dyes are applied on wool, silk, and cotton fibers .
Textile Industry
The compound has potential applications in the textile industry . Reactive dyes, which can be synthesized using this compound, are known for their bright colors and very good to excellent light and wash fastnesses . They are commonly used in dyeing of cellulosic fibers like cotton .
Difluoromethylation Processes
The compound can be used in difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Biomedical Research
The compound has been extensively studied for its potential applications in various biomedical and clinical fields. It can be used in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Pharmaceutical Relevance
The advances in difluoromethylation processes using this compound have streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry .
Chemical Research
The compound is used in chemical research, particularly in the study of difluoromethylation reagents . These reagents have been beneficial in the field of research that involves X–CF2H bond formation .
properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTWYFFPMVLPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid |
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